molecular formula C13H22N4O3S B2548718 N,N-dimethyl-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-sulfonamide CAS No. 2380067-36-5

N,N-dimethyl-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-sulfonamide

Cat. No.: B2548718
CAS No.: 2380067-36-5
M. Wt: 314.4
InChI Key: SPDCARFFFIOHGI-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-sulfonamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the sulfonamide group. The final step involves the attachment of the pyridazine moiety through an ether linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N,N-dimethyl-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the piperidine ring and pyridazine moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-sulfonamide
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features.

Properties

IUPAC Name

N,N-dimethyl-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-11-4-5-13(15-14-11)20-10-12-6-8-17(9-7-12)21(18,19)16(2)3/h4-5,12H,6-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDCARFFFIOHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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